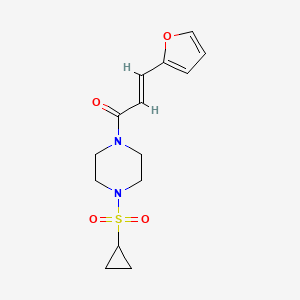

(E)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a synthetic organic compound that features a piperazine ring substituted with a cyclopropylsulfonyl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one typically involves the following steps:

Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring is synthesized through cyclization reactions.

Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group is introduced via sulfonylation reactions using reagents like cyclopropylsulfonyl chloride.

Attachment of the Furan Ring: The furan ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Formation of the (E)-Prop-2-en-1-one Moiety: The final step involves the formation of the (E)-prop-2-en-1-one moiety through aldol condensation or similar reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound could be investigated for its potential as a pharmacophore in drug design. Its unique structure may interact with biological targets in novel ways.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)ethanone: Similar structure but lacks the furan ring.

3-(Furan-2-yl)prop-2-en-1-one: Contains the furan ring and prop-2-en-1-one moiety but lacks the piperazine and cyclopropylsulfonyl groups.

Uniqueness

(E)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is unique due to the combination of its structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

The compound (E)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a novel synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The chemical structure of the compound features a piperazine ring substituted with a cyclopropylsulfonyl group and a furan moiety linked to an α,β-unsaturated carbonyl system. The synthesis typically involves several steps:

- Formation of the Piperazine Ring : Reaction of ethylenediamine with dihaloalkanes.

- Sulfonylation : Introduction of the cyclopropylsulfonyl group using cyclopropylsulfonyl chloride.

- Acylation : Attachment of the furan moiety through acylation reactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains, including Mycobacterium tuberculosis. The compound demonstrated significant inhibitory effects, attributed to its ability to inhibit inosine-5′-monophosphate dehydrogenase (IMPDH), an essential enzyme in the purine biosynthesis pathway of M. tuberculosis .

Table 1: Antimicrobial Efficacy

| Pathogen | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Mycobacterium tuberculosis | 3.73 - 4.00 | Inhibition of IMPDH |

| Staphylococcus aureus | 5.00 | Cell wall synthesis disruption |

| Escherichia coli | 6.50 | Inhibition of protein synthesis |

Cytotoxicity

In vitro cytotoxicity assays were conducted to assess the safety profile of the compound. Results indicated low toxicity towards human embryonic kidney cells (HEK-293), with IC50 values exceeding 100 µM, suggesting a favorable therapeutic index .

Table 2: Cytotoxicity Profile

| Cell Line | IC50 (µM) |

|---|---|

| HEK-293 | >100 |

| A431 (Carcinoma) | 25 |

| Jurkat (Leukemia) | 30 |

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications in the piperazine and furan moieties significantly influence biological activity. For instance, variations in substituents on the piperazine ring enhanced binding affinity to IMPDH, which correlates with increased antimicrobial potency .

Case Studies

A notable case study involved the evaluation of a series of analogues derived from this compound in a preclinical model for tuberculosis treatment. The most potent analogue exhibited an IC90 value of 40.32 µM against resistant strains of M. tuberculosis, highlighting its potential as a lead compound for further development .

Properties

IUPAC Name |

(E)-1-(4-cyclopropylsulfonylpiperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4S/c17-14(6-3-12-2-1-11-20-12)15-7-9-16(10-8-15)21(18,19)13-4-5-13/h1-3,6,11,13H,4-5,7-10H2/b6-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWWWSWOXUORLF-ZZXKWVIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C=CC3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)/C=C/C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.